molecular formula C19H17N3O3 B2478981 N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-03-5

N'-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No.: B2478981
CAS No.: 478063-03-5
M. Wt: 335.363
InChI Key: AGRHVRASCLJRLL-UHFFFAOYSA-N
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Description

N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzoyl group, a pyrrole ring, and a benzenecarbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 3-methoxybenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Comparison with Similar Compounds

N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:

    N’-(3-methoxybenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Benzoyl hydrazides: Compounds with a benzoyl hydrazide moiety that may exhibit similar reactivity and applications.

    Pyrrole derivatives: Compounds containing a pyrrole ring that can undergo similar chemical reactions and have comparable biological activities.

Properties

IUPAC Name

N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-15-8-6-7-14(13-15)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHVRASCLJRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326075
Record name N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478063-03-5
Record name N'-(3-methoxybenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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